molecular formula C10H17Cl2N3O3 B2826344 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride CAS No. 1461704-87-9

5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride

Cat. No. B2826344
CAS RN: 1461704-87-9
M. Wt: 298.16
InChI Key: YKZKQQVHGHOJDL-UHFFFAOYSA-N
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Description

This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . It has a molecular weight of 298.17 . The IUPAC name for this compound is 5-((4-methylpiperazin-1-yl)methyl)isoxazole-3-carboxylic acid dihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H . This indicates that the molecule contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 298.17 . Further details about its physical and chemical properties were not found in the sources retrieved.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Tuberculostatic Activity : Compounds containing phenylpiperazine, similar to the core structure of the mentioned chemical, have shown tuberculostatic activity. Minimum inhibiting concentrations were found within 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).
  • Antimicrobial Properties : Novel 1,2,4-Triazole derivatives, with structural similarities, have demonstrated antimicrobial activities, offering potential for new antimicrobial agents (Bektaş et al., 2007).

Neuropharmacology and Central Nervous System (CNS) Studies

  • Atypical Antipsychotic Activity : A study on 5-(4-methylpiperazin-1-yl)-8-chloro-pyridol{2,3b}{1,5}benzoxazepine (JL13) showed atypical antipsychotic profile, with effects on extracellular dopamine in the prefrontal cortex of rats (Invernizzi et al., 2000).
  • Cerebral Protective Agents : Novel 4-arylazole derivatives with amino groups, structurally similar, showed significant anti-anoxic activity and potential in cerebral protection (Ohkubo et al., 1995).

Design and Synthesis of Novel Compounds

  • Synthesis of Novel 2-Amino-5-Hydroxyindole Derivatives : These derivatives, structurally related, showed potential in treating inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr et al., 2006).

Pharmacological Characterization

  • Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist : Compound S32212, with a related structure, was characterized for its antidepressant properties and effects on neurochemistry and electrophysiology (Dekeyne et al., 2012).

Miscellaneous Applications

  • Anti-inflammatory Activities : Some derivatives showed significant anti-inflammatory activity, indicating potential use in anti-inflammatory drugs (Koksal et al., 2013).
  • Bronchodilator Properties : The synthesis of 1,3-Bis(4-methyloxazol-5-yl)xanthine, derived from a similar compound, was studied for potential use as a bronchodilator (Ray & Ghosh, 1999).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources retrieved. It’s possible that the compound could interact with biological systems through its piperazine and oxazole moieties, but this would depend on the specific context .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZKQQVHGHOJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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